molecular formula C8H13BClNO2 B12506570 (3-((Methylamino)methyl)phenyl)boronic acid hydrochloride

(3-((Methylamino)methyl)phenyl)boronic acid hydrochloride

Cat. No.: B12506570
M. Wt: 201.46 g/mol
InChI Key: MKXWCCHJBAFIQF-UHFFFAOYSA-N
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Description

(3-((Methylamino)methyl)phenyl)boronic acid hydrochloride is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((Methylamino)methyl)phenyl)boronic acid hydrochloride typically involves the reaction of (3-bromomethyl)phenylboronic acid with methylamine. The reaction is carried out under inert atmosphere conditions to prevent oxidation and other side reactions. The product is then purified through crystallization or other suitable methods .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(3-((Methylamino)methyl)phenyl)boronic acid hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acid derivatives, while reduction can produce boronate esters .

Mechanism of Action

The mechanism of action of (3-((Methylamino)methyl)phenyl)boronic acid hydrochloride involves its interaction with specific molecular targets and pathways. In biological systems, the compound can interact with diols and other molecules through reversible covalent bonding. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • (4-(Methylamino)methyl)phenylboronic acid
  • (3-(Aminomethyl)phenyl)boronic acid

Uniqueness

(3-((Methylamino)methyl)phenyl)boronic acid hydrochloride is unique due to the presence of the methylamino group, which enhances its reactivity and allows for specific interactions with biological molecules. This makes it particularly useful in the development of sensors and therapeutic agents .

Properties

Molecular Formula

C8H13BClNO2

Molecular Weight

201.46 g/mol

IUPAC Name

[3-(methylaminomethyl)phenyl]boronic acid;hydrochloride

InChI

InChI=1S/C8H12BNO2.ClH/c1-10-6-7-3-2-4-8(5-7)9(11)12;/h2-5,10-12H,6H2,1H3;1H

InChI Key

MKXWCCHJBAFIQF-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)CNC)(O)O.Cl

Origin of Product

United States

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